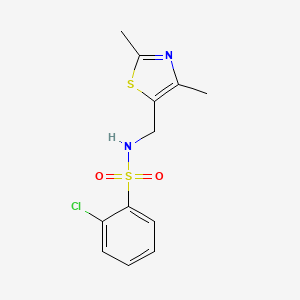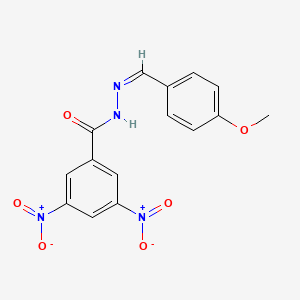
(Z)-N'-(4-methoxybenzylidene)-3,5-dinitrobenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This usually includes the compound’s systematic name, common names, and structural formula.
Synthesis Analysis
This involves detailing the methods and reagents used in the compound’s synthesis.Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s structure.Chemical Reactions Analysis
This involves studying the compound’s reactivity and the types of chemical reactions it undergoes.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, and stability.Wissenschaftliche Forschungsanwendungen
Synthesis and Structure Elucidation
(Z)-N'-(4-methoxybenzylidene)-3,5-dinitrobenzohydrazide has been synthesized and characterized, indicating the importance of structural elucidation in the development of new compounds. For example, a related compound, N'-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide, was synthesized and its structure confirmed by various spectroscopic methods, emphasizing the significance of accurate structural analysis in chemical synthesis (Alotaibi et al., 2018).
Antibacterial Activities
Similar compounds to (Z)-N'-(4-methoxybenzylidene)-3,5-dinitrobenzohydrazide have been studied for their antibacterial properties. For instance, compounds like 3-chloro-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide demonstrated significant antibacterial activities, suggesting potential applications in addressing bacterial infections (Hu et al., 2015).
Applications in Chemosensors
Compounds structurally related to (Z)-N'-(4-methoxybenzylidene)-3,5-dinitrobenzohydrazide have been used in developing chemosensors. For example, a study on an optically active hydrazide derivative demonstrated its ability to sense Zn2+ ions, which is crucial in biochemical sensing applications (Patil et al., 2018).
Xanthine Oxidase Inhibitory Activity
Research on hydrazones structurally akin to (Z)-N'-(4-methoxybenzylidene)-3,5-dinitrobenzohydrazide has shown potential in inhibiting xanthine oxidase, an enzyme implicated in various diseases. This indicates possible therapeutic applications in managing conditions like gout (Han et al., 2022).
Interaction with DNA
Some N’-substituted benzohydrazide derivatives have been investigated for their interaction with DNA, which is significant in the study of drug-DNA interactions and the development of potential therapeutic agents (Sirajuddin et al., 2013).
Nonlinear Optical Properties
Research on compounds similar to (Z)-N'-(4-methoxybenzylidene)-3,5-dinitrobenzohydrazide has explored their nonlinear optical properties, which are vital in materials science and photonics (Boukabcha et al., 2019).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact.
Zukünftige Richtungen
This involves proposing further studies that could be done to learn more about the compound, such as new synthetic routes or potential applications.
Eigenschaften
IUPAC Name |
N-[(Z)-(4-methoxyphenyl)methylideneamino]-3,5-dinitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O6/c1-25-14-4-2-10(3-5-14)9-16-17-15(20)11-6-12(18(21)22)8-13(7-11)19(23)24/h2-9H,1H3,(H,17,20)/b16-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZNNIWBGUTPRY-SXGWCWSVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N\NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N'-(4-methoxybenzylidene)-3,5-dinitrobenzohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2539828.png)
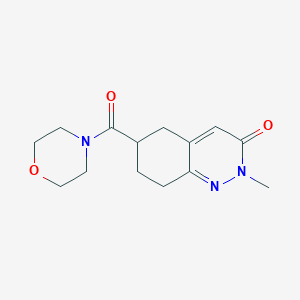
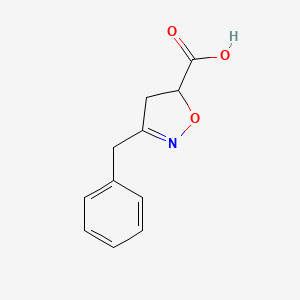

![Cyclopropyl[3-(trifluoromethyl)pyridin-2-yl]methanamine hydrochloride](/img/structure/B2539833.png)
![1-[(2-chlorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2539835.png)
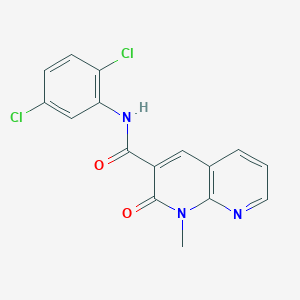
![N-[[2-(2-Methylpropyl)-1,3-thiazol-5-yl]methyl]-4-prop-2-ynylpiperazine-1-carboxamide](/img/structure/B2539838.png)
![3-(thiophen-2-yl)-2-(o-tolyl)-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2539839.png)
![5-Aminobicyclo[2.2.2]octane-2-carboxylic acid;hydrochloride](/img/structure/B2539842.png)
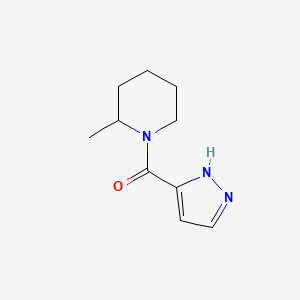
![4-{[2-(2-fluorophenoxy)acetamido]methyl}-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2539847.png)

